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Compound of Interest

Compound Name: (S)-(+)-1-Cyclohexylethylamine

CAS No.: 17430-98-7; 2979-22-8

Cat. No.: B2852713 Get Quote

CAS Registry Number: 17430-98-7 Synonyms: (S)-1-Cyclohexylethanamine; (S)-(+)-α-

Methylcyclohexanemethylamine Molecular Formula: C₈H₁₇N Molecular Weight: 127.23 g/mol

[1][2]

Executive Summary
(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine featuring a cyclohexyl ring directly

attached to the stereogenic center. It is structurally analogous to (S)-α-methylbenzylamine but

lacks the aromatic ring's anisotropy and π-stacking capability. Instead, it offers a lipophilic,

sterically bulky cyclohexyl group, making it an excellent resolving agent for racemic acids

where aromatic interactions are undesirable or where specific steric occlusion is required.

This guide details the spectroscopic signature (NMR, IR) of the compound to facilitate purity

assessment and structural validation. It also outlines its primary application workflow in chiral

resolution.
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Property Value Condition/Note

Physical State Liquid Colorless to pale yellow

Boiling Point 60–62 °C @ 12 mmHg

Density 0.856 g/mL @ 25 °C

Refractive Index (

)
1.461

Specific Rotation (

)
+3.3° to +3.7° Neat (undiluted)

Flash Point 52 °C Flammable

pKa ~10.6 Conjugate acid (estimated)

Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the aliphatic nature of the cyclohexyl ring and the primary

amine functionality.

Instrument Parameters: Thin film (Neat) or KBr pellet.[3]
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Wavenumber
(cm⁻¹)

Intensity Assignment Structural Note

3350–3280 Medium, Broad N–H Stretch

Characteristic doublet

for primary amines (

), though often

merges into a

broadened band due

to H-bonding.

2920–2850 Strong C–H Stretch

Intense absorptions

from the cyclohexyl

ring (

) and the methyl group

(

).

1600–1580 Medium N–H Bend
Scissoring vibration of

the primary amine.

1450 Medium C–H Bend

Methylene (

) scissoring in the

cyclohexyl ring.

1375 Medium C–H Bend

Methyl group (

) symmetric

deformation.

1050–1100 Weak/Medium C–N Stretch
Aliphatic amine C-N

stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Sample Preparation

Solvent: Chloroform-d (

) is the standard solvent.
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Concentration: ~10–15 mg of amine in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.

Note: The amine protons (

) are exchangeable. Their chemical shift and integration can vary significantly depending on
concentration, temperature, and trace water content.

¹H NMR Data (400 MHz,

)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

0.95 – 1.05
Doublet (

)
3H

The methyl

group attached

to the chiral

center.

0.90 – 1.30 Multiplet ~5H Ring

Axial protons of

the cyclohexyl

ring; shielded by

the ring

anisotropy.

1.30 – 1.60 Broad Singlet 2H

Exchangeable

protons. Shift

varies; often

overlaps with

ring protons.[4]

1.60 – 1.80 Multiplet ~6H Ring

Equatorial

protons and the

methine proton

of the ring (

).

2.60 – 2.70 Multiplet (dq) 1H

The chiral

proton.

Deshielded by

the

electronegative

nitrogen atom.

¹³C NMR Data (100 MHz,

)
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Chemical Shift (δ, ppm) Carbon Type Assignment

19.8 Methyl group terminal carbon.

26.3, 26.5, 26.6
Cyclohexyl ring carbons (

).

29.5, 30.2
Cyclohexyl ring carbons (

).

45.2
Cyclohexyl methine carbon (

).

52.8
Chiral center carbon (

attached to N).

Application: Chiral Resolution Workflow
(S)-(+)-1-Cyclohexylethylamine is frequently employed to resolve racemic carboxylic acids.

The mechanism relies on the formation of diastereomeric salts, which possess different

physical properties (solubility), allowing separation via fractional crystallization.[5][6]

Mechanism of Action
Acid-Base Reaction: The chiral amine (Base) reacts with the racemic acid (Acid) to form two

diastereomeric salts:

(S)-Amine[1][2][3][5][7] · (R)-Acid[5][7]

(S)-Amine[1][2][3][5][7] · (S)-Acid[5][7]

Solubility Differential: These salts are diastereomers, not enantiomers.[5][6] They have

distinct lattice energies and solubilities in solvents like ethanol, methanol, or acetone.

Separation: One salt crystallizes preferentially.

Experimental Workflow Diagram
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Figure 1: Workflow for the resolution of a racemic acid using (S)-(+)-1-Cyclohexylethylamine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2852713?utm_src=pdf-body-img
https://www.benchchem.com/product/b2852713?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2852713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 5325951, (S)-1-Cyclohexylethanamine. Retrieved from [Link]

NIST Mass Spectrometry Data Center.(S)-(+)-1-Cyclohexylethylamine Mass Spectrum.[3]

NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common

Laboratory Solvents as Trace Impurities.[8] Journal of Organic Chemistry, 62(21), 7512–

7515. (Cited for solvent reference standards).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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